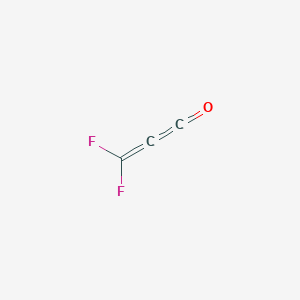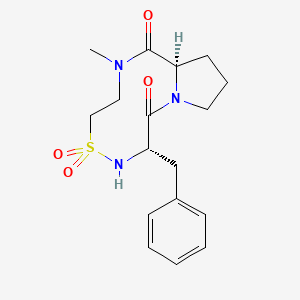![molecular formula C25H33NO3 B14288671 5-(Hexyloxy)-2-[4-(hexyloxy)phenyl]-1,3-benzoxazole CAS No. 140234-57-7](/img/structure/B14288671.png)
5-(Hexyloxy)-2-[4-(hexyloxy)phenyl]-1,3-benzoxazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(Hexyloxy)-2-[4-(hexyloxy)phenyl]-1,3-benzoxazole is an organic compound that belongs to the class of benzoxazoles Benzoxazoles are heterocyclic compounds containing a benzene ring fused to an oxazole ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Hexyloxy)-2-[4-(hexyloxy)phenyl]-1,3-benzoxazole typically involves the reaction of 4-hexyloxybenzaldehyde with o-aminophenol under acidic conditions to form the benzoxazole ring. The reaction is usually carried out in the presence of a dehydrating agent such as polyphosphoric acid or phosphorus oxychloride to facilitate the cyclization process.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the desired product with high purity.
Análisis De Reacciones Químicas
Types of Reactions
5-(Hexyloxy)-2-[4-(hexyloxy)phenyl]-1,3-benzoxazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of amines or other reduced products.
Substitution: Electrophilic or nucleophilic substitution reactions can occur at the benzene ring or the oxazole ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation can be used.
Substitution: Reagents such as halogens, alkylating agents, or nucleophiles can be employed under appropriate conditions (e.g., acidic or basic media).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines. Substitution reactions can lead to a variety of substituted benzoxazole derivatives.
Aplicaciones Científicas De Investigación
5-(Hexyloxy)-2-[4-(hexyloxy)phenyl]-1,3-benzoxazole has several scientific research applications, including:
Chemistry: It can be used as a building block for the synthesis of more complex organic molecules and materials.
Biology: The compound may have potential as a fluorescent probe or sensor due to its unique structural features.
Medicine: Research into its potential pharmacological properties, such as antimicrobial or anticancer activity, is ongoing.
Industry: It can be used in the development of advanced materials, such as liquid crystals or organic semiconductors.
Mecanismo De Acción
The mechanism of action of 5-(Hexyloxy)-2-[4-(hexyloxy)phenyl]-1,3-benzoxazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA. The hexyloxy groups can influence its binding affinity and selectivity, while the benzoxazole ring can participate in various chemical interactions, such as hydrogen bonding or π-π stacking.
Comparación Con Compuestos Similares
Similar Compounds
4-Hexyloxybenzaldehyde: A precursor in the synthesis of 5-(Hexyloxy)-2-[4-(hexyloxy)phenyl]-1,3-benzoxazole.
4-(Hexyloxy)phenol: Another compound with similar structural features but different functional groups.
4-Hexyloxybenzoic acid: A related compound with a carboxylic acid group instead of the benzoxazole ring.
Uniqueness
This compound is unique due to the presence of both hexyloxy groups and the benzoxazole ring. This combination of structural features can impart distinct chemical and physical properties, making it valuable for various research and industrial applications.
Propiedades
Número CAS |
140234-57-7 |
|---|---|
Fórmula molecular |
C25H33NO3 |
Peso molecular |
395.5 g/mol |
Nombre IUPAC |
5-hexoxy-2-(4-hexoxyphenyl)-1,3-benzoxazole |
InChI |
InChI=1S/C25H33NO3/c1-3-5-7-9-17-27-21-13-11-20(12-14-21)25-26-23-19-22(15-16-24(23)29-25)28-18-10-8-6-4-2/h11-16,19H,3-10,17-18H2,1-2H3 |
Clave InChI |
SKFLYEZLAUHQJV-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCOC1=CC=C(C=C1)C2=NC3=C(O2)C=CC(=C3)OCCCCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![7-Methyl-10-(propan-2-yl)spiro[4.5]dec-7-en-1-ol](/img/structure/B14288596.png)
![Lithium, [(phenylsulfonyl)methyl]-](/img/structure/B14288606.png)
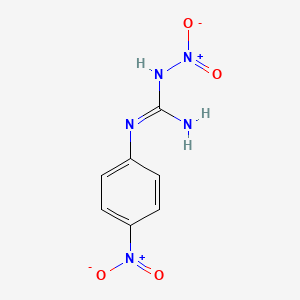
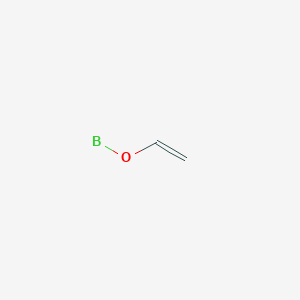
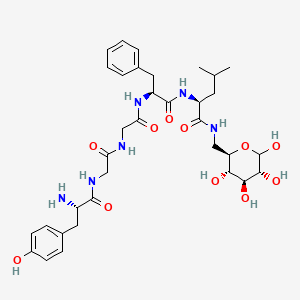

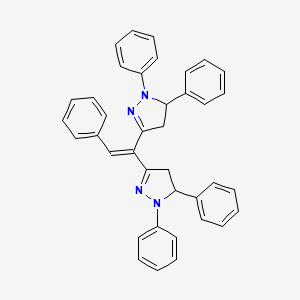
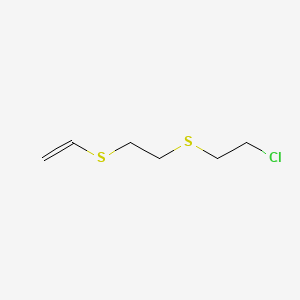
![N-[(4-Chlorophenyl)carbamoyl]-5-ethylthiophene-2-sulfonamide](/img/structure/B14288668.png)
![[2-(2-Oxoethoxy)-1,4-dioxan-2-yl]acetaldehyde](/img/structure/B14288679.png)

